molecular formula C17H16ClFN2O B5846637 (3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone

(3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone

Cat. No.: B5846637
M. Wt: 318.8 g/mol
InChI Key: ITQIPPBJUQJXMM-UHFFFAOYSA-N
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Description

(3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone is a complex organic compound that features both chlorophenyl and fluorophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with chlorophenyl and fluorophenyl groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction typically employs palladium catalysts and boronic acid derivatives to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki-Miyaura coupling reactions, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-chlorophenyl)[4-(2-fluorophenyl)piperazino]methanone is unique due to its combination of chlorophenyl and fluorophenyl groups attached to a piperazine ring, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-14-5-3-4-13(12-14)17(22)21-10-8-20(9-11-21)16-7-2-1-6-15(16)19/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQIPPBJUQJXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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